molecular formula C13H21N3O2 B1387836 tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 635712-88-8

tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B1387836
CAS No.: 635712-88-8
M. Wt: 251.32 g/mol
InChI Key: KTJZXUZVDHAVAI-UHFFFAOYSA-N
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Description

Tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C13H21N3O2 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 635712-88-8) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential as a therapeutic agent.

  • Molecular Formula : C13H21N3O2
  • Molecular Weight : 251.32 g/mol
  • Purity : ≥95%
  • Structure : The compound features a pyrazolo[4,3-c]pyridine core, which is significant for its biological activity.

The biological activity of this compound primarily involves interactions with specific biological targets:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit enzymes crucial for the survival of certain pathogens. For example, it inhibits pantothenate synthetase in Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM .
  • Antiproliferative Effects :
    • It exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that it can inhibit cellular proliferation in HeLa and HCT116 cells .
  • Protein Interaction Modulation :
    • The compound has been noted for its ability to disrupt protein-protein interactions in parasite cells, showcasing potential antiprotozoal activity .

Efficacy Against Pathogens

The efficacy of this compound has been evaluated against several pathogens:

PathogenActivityMIC (µM)
Mycobacterium tuberculosisInhibition of pantothenate synthetase26.7
Hepatitis B virusCapsid assembly inhibitionNot specified
Various cancer cell linesAntiproliferative effectsNot specified

Case Studies and Research Findings

Recent studies have explored the compound's potential in various therapeutic contexts:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit broad-spectrum antimicrobial properties against ESKAPE pathogens . The structural modifications can enhance their efficacy.
  • Cancer Research :
    • Research has highlighted the effectiveness of similar compounds in targeting cyclin-dependent kinases (CDKs), with some showing IC50 values as low as 0.36 µM against CDK2 . This suggests that this compound could be a viable candidate for further development in oncology.
  • Mechanistic Studies :
    • Investigations into the mechanistic pathways reveal that the compound may induce apoptosis in tumor cells through caspase activation and modulation of cell cycle regulators .

Properties

IUPAC Name

tert-butyl 7,7-dimethyl-4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-12(2,3)18-11(17)16-7-9-6-14-15-10(9)13(4,5)8-16/h6H,7-8H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJZXUZVDHAVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2=C1NN=C2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653263
Record name tert-Butyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635712-88-8
Record name tert-Butyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-dimethylaminomethylene-3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (6.35 g, 22 mmol) in methanol (15 mL) was added hydrazine hydrate (1.2 mL, 1.1 equiv). The solution was stirred at room temperature overnight and concentrated to give 5.3 g (94%) which was used without purification. Mass spec.: 252.19 (MH)+.
Name
5-dimethylaminomethylene-3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 3
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tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

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